多佐拉米
描述
科学研究应用
多佐拉米具有广泛的科学研究应用:
作用机制
多佐拉米通过抑制眼睛睫状体上皮中的碳酸酐酶 II 和 IV 来发挥作用 . 这种抑制减少了肾小管中氢离子的分泌,导致肾脏对钠、钾、碳酸氢盐和水的排泄增加 . 因此,房水的产生减少,从而降低眼压 .
类似化合物:
拉坦前列素: 另一种用于治疗青光眼和眼压升高的眼药水.
布林佐拉米: 一种类似于多佐拉米的碳酸酐酶抑制剂,用于相同的适应症.
比马前列素: 一种用于青光眼和眼压升高的眼药水.
比较: 多佐拉米在抑制碳酸酐酶而不引起明显全身副作用方面是独一无二的,这与口服碳酸酐酶抑制剂不同 . 对于对眼用 β 受体阻滞剂反应不足的患者,它通常是首选 . 与拉坦前列素和比马前列素相比,多佐拉米的作用机制不同,它侧重于减少房水的产生而不是增加其流出 .
生化分析
Biochemical Properties
Dorzolamide works by inhibiting an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is carbonic anhydrase II (CA-II), which is involved in the conversion of carbonic acid into bicarbonate, releasing a proton into solution . By blocking the function of carbonic anhydrase, dorzolamide prevents the exchange of protons for sodium ions, which facilitates the production of aqueous humor .
Cellular Effects
Dorzolamide has been shown to have significant effects on various types of cells and cellular processes. It reduces the production of aqueous humor, thereby lowering intraocular pressure . This can have a profound impact on cell function, particularly in the ciliary processes of the eye where the drug exerts its primary effect .
Molecular Mechanism
Dorzolamide exerts its effects at the molecular level primarily through its inhibition of carbonic anhydrase II . This enzyme is crucial for regulating ion balance and fluid pressure within the eyes . By inhibiting this enzyme, dorzolamide disrupts the normal ion exchange processes, leading to a reduction in the production of aqueous humor .
Temporal Effects in Laboratory Settings
In laboratory settings, dorzolamide has been shown to have both immediate and long-term effects. Its immediate effect is the reduction of intraocular pressure, which can be observed within a few hours of administration . Over the long term, dorzolamide has been shown to maintain this reduction in intraocular pressure, demonstrating its stability and effectiveness over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of dorzolamide have been shown to vary with dosage . At therapeutic concentrations, dorzolamide effectively lowers intraocular pressure . At high doses, dorzolamide may cause adverse effects, including electrolyte imbalance and potential central nervous system effects .
Metabolic Pathways
Dorzolamide is slowly metabolized to N-desethyldorzolamide, which has a less potent pharmacological activity on CA-II and some inhibitory effect on CA-I . This metabolite, like the parent drug, is also stored in red blood cells, where it binds to CA-I .
Transport and Distribution
Dorzolamide is transported and distributed within cells and tissues primarily through its binding to carbonic anhydrase in red blood cells . This allows dorzolamide to be effectively delivered to the ciliary processes of the eye, where it exerts its primary effect .
Subcellular Localization
Dorzolamide primarily localizes to the ciliary processes of the eye, where it inhibits carbonic anhydrase II . This subcellular localization is crucial for dorzolamide’s therapeutic effect, as it allows the drug to effectively reduce the production of aqueous humor and lower intraocular pressure .
准备方法
合成路线和反应条件: 多佐拉米的合成涉及多个关键步骤。 其中一种主要方法包括使用过酸、叔丁基过氧化氢或过氧化氢等氧化剂氧化羟基磺酰胺中间体 . 该过程还涉及使用羧酸分离多佐拉米的顺式和反式异构体 .
工业生产方法: 在工业环境中,多佐拉米盐酸盐通过将羟丙基甲基纤维素与水在 70-90°C 下混合制备,然后进行灭菌、冷却和过滤 . 然后将多佐拉米盐酸盐与缓冲剂、渗透压调节剂和水在 40-70°C 下混合,然后进行过滤和将 pH 值调整至 5.5-5.8 .
化学反应分析
反应类型: 多佐拉米会发生多种化学反应,包括氧化、还原和取代。 例如,使用过氧化氢将硫化物氧化为砜是其合成中的一个关键步骤 .
常用试剂和条件:
氧化: 过氧化氢、过酸、叔丁基过氧化氢。
主要产物: 这些反应产生的主要产物是多佐拉米盐酸盐,它被用于眼药水 .
相似化合物的比较
Latanoprost: Another ophthalmic solution used to treat glaucoma and ocular hypertension.
Brinzolamide: A carbonic anhydrase inhibitor similar to dorzolamide, used for the same indications.
Bimatoprost: An ophthalmic solution used for glaucoma and ocular hypertension.
Comparison: Dorzolamide is unique in its ability to inhibit carbonic anhydrase without causing significant systemic side effects, unlike oral carbonic anhydrase inhibitors . It is often preferred for patients who are insufficiently responsive to ophthalmic beta-blockers . Compared to latanoprost and bimatoprost, dorzolamide has a different mechanism of action, focusing on reducing aqueous humor production rather than increasing its outflow .
属性
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022960 | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.99e-01 g/L | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Elevated intraocular pressure is a characteristic manifestation of ocular hypertension or open-angle glaucoma. The level of intraocular pressure (IOP) is governed by the balance between the production of aqueous humour (by ocular ciliary processes) and its outflow from the anterior segment of the eye via trabecular (conventional) or uveoscleral (unconventional) pathways. When there is an increase in the resistance to the trabecular outflow of aqueous humour, the intraocular pressure is elevated. Subsequently, optic nerve damage can occur from blood flow restrictions and mechanical distortion of ocular structures. Optic nerve damage can further result in optic disc cupping and progressive visual field loss (and blindness in some cases). Carbonic anhydrase (CA) is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and dehydration of carbonic acid. In the ocular ciliary processes, the local production of bicarbonate by CAs promotes sodium and fluid transport. CA-II is a key isoenzyme found primarily in red blood cells (RBCs) that regulates aqueous humour production. Dorzolamide is a highly specific CA-II inhibitor, where it displays a 4000-fold higher affinity for carbonic anhydrase II than carbonic anhydrase I. The inhibition of CA-II in the ciliary process disrupts the formation of bicarbonate ions and reduces sodium and fluid transport, which leads to decreased aqueous humour secretion and reduced intraocular pressure. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120279-96-1 | |
Record name | Dorzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dorzolamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDX055TW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 285 °C | |
Record name | Dorzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dorzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dorzolamide Hydrochloride?
A1: Dorzolamide Hydrochloride, a topical carbonic anhydrase inhibitor (CAI), exerts its therapeutic effect by inhibiting the enzymatic activity of carbonic anhydrase, particularly carbonic anhydrase II (CA-II) [, , ]. This enzyme plays a crucial role in the formation of aqueous humor within the eye.
Q2: How does Dorzolamide Hydrochloride's inhibition of carbonic anhydrase lead to a reduction in intraocular pressure (IOP)?
A2: By inhibiting CA-II in the ciliary body, Dorzolamide Hydrochloride disrupts the normal production of bicarbonate ions, which are essential for aqueous humor formation []. This disruption ultimately leads to a decrease in the rate of aqueous humor production, effectively lowering IOP [, ].
Q3: Does Dorzolamide Hydrochloride exhibit any effects on ocular blood flow?
A3: Research suggests that Dorzolamide Hydrochloride acts as a ciliary vasodilator, increasing ciliary blood flow while having no significant effect on choroidal blood flow at the posterior pole in rabbits []. Studies in humans have also shown improvements in various hemodynamic parameters of intraocular and periocular vessels after topical Dorzolamide Hydrochloride administration, indicating potential benefits for ocular blood supply [].
Q4: What is the molecular formula and weight of Dorzolamide Hydrochloride?
A4: Dorzolamide Hydrochloride is represented by the molecular formula C10H16N2O4S3 · HCl, with a molecular weight of 360.9 g/mol.
Q5: How does the pH of Dorzolamide Hydrochloride eye drops affect its ocular delivery?
A6: Dorzolamide Hydrochloride is more effectively delivered into the eye from acidic solutions compared to neutral solutions []. While the marketed formulation (Trusopt®) has a pH of 5.6, increasing the pH to physiological levels significantly reduces local irritation []. This highlights the challenge in balancing drug delivery efficacy with patient comfort.
Q6: Does Dorzolamide Hydrochloride exhibit any catalytic properties?
A6: Dorzolamide Hydrochloride itself does not possess catalytic activity. Its therapeutic effect stems from its ability to inhibit the catalytic activity of the enzyme carbonic anhydrase.
Q7: How does the structure of Dorzolamide Hydrochloride contribute to its selectivity for CA-II over CA-I?
A8: While not explicitly stated in the provided papers, the higher affinity of Dorzolamide Hydrochloride for CA-II over CA-I [] suggests specific structural features contribute to this selectivity. This difference in affinity is crucial in minimizing systemic side effects associated with broader carbonic anhydrase inhibition.
Q8: What formulation strategies have been explored to improve the delivery and efficacy of Dorzolamide Hydrochloride?
A9: Researchers are exploring novel formulations, such as Dorzolamide Hydrochloride-loaded nanoliposomes [], to enhance drug delivery to the eye. These nanoliposomes demonstrate enhanced corneal permeation, potentially leading to a longer duration of action and reduced dosing frequency [, ].
Q9: How is Dorzolamide Hydrochloride absorbed and distributed in the body?
A10: When administered topically to the eye, Dorzolamide Hydrochloride exhibits minimal systemic absorption []. This localized delivery is crucial for reducing the risk of systemic side effects associated with oral CAIs.
Q10: What is the primary route of elimination for Dorzolamide Hydrochloride?
A11: Following topical administration, Dorzolamide Hydrochloride is primarily eliminated unchanged in the urine [].
Q11: How does the pharmacokinetic profile of Dorzolamide Hydrochloride compare to that of oral CAIs?
A12: Unlike oral CAIs that achieve significant plasma concentrations, topical Dorzolamide Hydrochloride results in plasma levels below the detection limit (5 ng/ml) even at steady state []. This difference is key to its improved safety profile compared to oral CAIs.
Q12: Does the pharmacokinetic profile of Dorzolamide Hydrochloride change when administered in combination with other ocular hypotensive agents?
A13: While Dorzolamide Hydrochloride is generally well-tolerated, studies have reported that the incidence of ocular discomfort, such as burning and stinging upon instillation, is significantly higher when it's combined with Timolol compared to its use as monotherapy or compared to Brinzolamide/Timolol fixed combination [, ].
Q13: Are there any known factors that could affect the pharmacokinetics of Dorzolamide Hydrochloride?
A14: Research suggests that the pharmacokinetics of Dorzolamide Hydrochloride, particularly its distribution within red blood cells, might be affected by factors such as dosage and the presence of its N-deethylated metabolite []. Further research is needed to fully understand the clinical implications of these interactions.
Q14: How does the long-term use of Dorzolamide Hydrochloride impact its safety and efficacy?
A15: Studies indicate that Dorzolamide Hydrochloride remains well-tolerated for up to two years, both as monotherapy and in combination with other agents like Timolol and/or Pilocarpine []. Importantly, the frequency of drug-related adverse events appears to decrease after the first year of treatment [], suggesting potential long-term benefits.
Q15: How does the IOP-lowering effect of topical Dorzolamide Hydrochloride compare to that of oral acetazolamide?
A16: Clinical studies have shown that topical 2% Dorzolamide Hydrochloride, while effective, is not as potent as systemically administered acetazolamide in reducing aqueous humor flow and lowering IOP [].
Q16: Does Dorzolamide Hydrochloride provide additional IOP lowering when added to a treatment regimen already containing Timolol?
A17: Research suggests that adding Dorzolamide Hydrochloride to Timolol therapy can provide additional IOP reduction, particularly during the nighttime, and lead to lower IOP fluctuations over a 24-hour period [, ]. This highlights the potential of combination therapy for more comprehensive IOP control.
Q17: Are there any reported side effects associated with the topical use of Dorzolamide Hydrochloride?
A19: While generally well-tolerated, Dorzolamide Hydrochloride has been associated with local ocular side effects such as burning, stinging, and bitter taste [, , ].
Q18: How does the binding of Dorzolamide Hydrochloride and its metabolite to erythrocytes impact its ocular availability?
A21: Both Dorzolamide Hydrochloride and its N-deethylated metabolite exhibit binding to erythrocytes, primarily to carbonic anhydrase enzymes [, ]. This binding, while contributing to the drug's long duration of action, also influences its ocular availability and overall pharmacokinetic profile.
Q19: What methods are commonly employed to assess the effects of Dorzolamide Hydrochloride on aqueous humor dynamics?
A22: Researchers use techniques such as fluorophotometry to measure aqueous humor flow rate and assess the drug's impact on aqueous humor dynamics [, , ]. This allows for a direct evaluation of Dorzolamide Hydrochloride's effect on a key factor contributing to IOP.
Q20: Does Dorzolamide Hydrochloride exhibit any specific solubility or dissolution challenges in its formulation?
A23: While the research papers don't delve into specific solubility issues, the development of Dorzolamide Hydrochloride as a topical medication involved a focus on ensuring adequate water and solvent solubility for optimal corneal penetration [].
Q21: What are the alternatives to Dorzolamide Hydrochloride for treating glaucoma?
A24: Several alternative medications are available for glaucoma management, including other topical CAIs like Brinzolamide, prostaglandin analogs like Latanoprost and Travoprost, beta-blockers like Timolol, and alpha-agonists like Brimonidine [, , , , , , ]. The choice of therapy depends on individual patient factors and treatment goals.
Q22: What were the key milestones in the development of topical carbonic anhydrase inhibitors like Dorzolamide Hydrochloride?
A25: The development of Dorzolamide Hydrochloride represents a significant milestone in glaucoma treatment, offering a topical alternative to oral CAIs like acetazolamide, which are often associated with systemic side effects [, , ].
Q23: How has the research on Dorzolamide Hydrochloride contributed to a better understanding of ocular physiology and pharmacology?
A26: The research on Dorzolamide Hydrochloride has advanced our understanding of the role of carbonic anhydrase in aqueous humor dynamics and ocular blood flow [, , ]. This knowledge is crucial for developing new and improved therapies for glaucoma and other ocular diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。